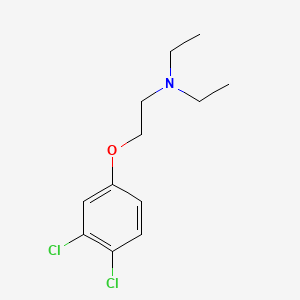

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVYCUYJRWLTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983805 | |

| Record name | 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-07-5 | |

| Record name | Ethanamine, 2-(3,4-dichlorophenoxy)-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065202075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has garnered attention for its biological activity. This compound exhibits various interactions with biological molecules, influencing metabolic pathways and demonstrating potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine features a dichlorophenoxy group attached to a diethylamine moiety. The presence of chlorine atoms enhances its lipophilicity and biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. For instance, it demonstrated strong free radical scavenging abilities in various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, which is critical for its potential therapeutic applications:

- Cholinesterase Inhibition : It affects neurotransmitter levels by inhibiting cholinesterase enzymes.

- Amylase and Glucosidase Inhibition : These actions can impact carbohydrate metabolism, highlighting its potential in managing diabetes.

Anticancer Properties

In vitro studies have indicated that 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine exhibits anticancer effects against specific cell lines, including pancreatic cancer cells (PANC-1). The compound induces apoptotic signaling pathways, suggesting its role as a potential chemotherapeutic agent.

Data Summary

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine revealed that it significantly reduced oxidative stress markers in cultured cells. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with various diseases.

Case Study 2: Enzyme Inhibition and Diabetes Management

Another study focused on the enzyme inhibitory effects of the compound showed promising results in reducing blood glucose levels in diabetic models. This indicates a potential therapeutic application for managing diabetes through dietary or pharmaceutical interventions.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H17Cl2NO

- Molecular Weight : 265.18 g/mol

- CAS Number : 338129

Herbicidal Applications

One of the primary applications of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine is as a herbicide . It is particularly effective against broadleaf weeds while being less harmful to grass species. Its mode of action involves mimicking natural plant hormones (auxins), which leads to uncontrolled growth in susceptible plants, ultimately causing their death.

Agricultural Use Cases

- Crop Protection : Widely used in agricultural settings to control broadleaf weeds in crops such as corn, wheat, and soybeans.

- Pasture Management : Effective for maintaining pasture health by controlling invasive weed species without harming the grass.

- Forestry Applications : Utilized for managing brush and unwanted vegetation in coniferous forests.

Environmental Impact Studies

Research has been conducted to assess the environmental impact of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine. Studies indicate that while the compound is effective as a herbicide, it also poses risks to non-target plant species and aquatic ecosystems.

Toxicity Assessments

- Aquatic Toxicity : Studies have shown that high concentrations can adversely affect aquatic life, particularly organisms like Vibrio qinghaiensis and Caenorhabditis elegans .

- Soil Microbial Effects : Long-term application may alter soil microbial communities, impacting soil health and fertility.

Case Study 1: Herbicidal Efficacy

A field study demonstrated that 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine significantly reduced populations of common broadleaf weeds in a cornfield setting. The application resulted in a 90% reduction in weed biomass compared to untreated plots over a growing season.

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of herbicides in agricultural runoff, researchers found detectable levels of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine in nearby water bodies. The study highlighted the importance of monitoring pesticide residues to mitigate potential ecological risks.

Future Research Directions

Ongoing research aims to explore:

- Biodegradation Pathways : Understanding how this compound breaks down in various environmental conditions can inform safer application practices.

- Integrated Pest Management (IPM) : Investigating its role within IPM frameworks to minimize reliance on chemical herbicides while maintaining effective weed control.

Comparison with Similar Compounds

Positional Isomers: 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine

- Structure: Chlorine substituents at 2- and 4-positions on the phenoxy ring (vs. 3,4 in DCPTA).

- Molecular Formula: C₁₂H₁₇Cl₂NO (identical to DCPTA).

- Limited data on bioactivity compared to DCPTA, suggesting position-dependent efficacy .

Fluorinated Analog: 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine

- Structure : Incorporates a fluorine atom at the 5-position on the phenyl ring and an N-methylamine group.

- Molecular Formula: C₁₄H₁₂Cl₂FNO.

- Key Differences: Fluorine’s electron-withdrawing effects may alter electronic distribution and metabolic stability. No reported agricultural applications; primarily studied for synthetic chemistry relevance .

Cytotoxic Derivative: 2-(4-(5,6-Dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (Compound 6c)

- Structure: Combines the diethylethanamine chain with a pyrrolo[2,1-a]isoquinoline moiety.

- Molecular Formula : C₃₁H₃₃N₂O₃.

- Key Differences: Exhibits cytotoxic activity against cancer cell lines (T47D, HeLa) with IC₅₀ values of 1.93–33.84 µM, unlike DCPTA’s plant-focused bioactivity.

N-Oxide Derivative: 2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine N-oxide

- Structure : Features a diphenylethenyl group and an oxidized amine (N-oxide).

- Molecular Formula: C₂₆H₂₈ClNO₂.

- No reported biological activity; structural complexity limits agricultural use .

Triethylamine Derivatives in Fuel Additives

- Example : N,N-Diethylethanamine (CAS 100-37-8).

- Structure: Lacks the dichlorophenoxy group.

- Key Differences :

Comparative Data Table

Preparation Methods

Preparation of 3,4-Dichlorophenoxy Intermediates

The 3,4-dichlorophenoxy moiety is commonly prepared by reacting 3,4-dichlorophenol with haloalkyl esters or haloalkanes under controlled conditions. For example, related chlorophenoxyacetic acid derivatives have been synthesized by reacting sodium 2,4-dichlorophenolate with alkyl haloacetates or bromoacetic acid esters in the presence of solvents and catalysts at elevated temperatures (80–180 °C). These reactions yield chlorophenoxy esters or ethers with high purity and yields (above 99%) after crystallization and purification steps.

While these examples focus on 2,4-dichlorophenoxyacetic acid derivatives, the methodology provides a conceptual basis for preparing 3,4-dichlorophenoxy intermediates by analogous nucleophilic substitution reactions on the phenol ring with appropriate alkyl halides.

Alkylation to Introduce N,N-Diethylethanamine

The introduction of the N,N-diethylethanamine group is typically achieved by nucleophilic substitution of a suitable haloalkyl intermediate with diethylamine. The general synthetic route involves:

- Preparing a haloalkyl ether intermediate such as 2-chloroethyl 3,4-dichlorophenyl ether.

- Reacting this intermediate with diethylamine under reflux conditions to substitute the halogen with the diethylamino group, yielding 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine.

This step requires careful control of reaction conditions including temperature, solvent choice (commonly polar aprotic solvents), and stoichiometry to maximize yield and purity.

Example Synthesis Protocol (Inferred from Related Patent and Literature Data)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3,4-Dichlorophenol + 2-chloroethyl chloride, base (e.g., NaOH) | Nucleophilic substitution to form 2-chloroethyl 3,4-dichlorophenyl ether at 80–120 °C | High yield, >95% purity |

| 2 | Intermediate + N,N-diethylamine, reflux in polar aprotic solvent | Amination by nucleophilic substitution of Cl by diethylamine | Yield typically >90%, purity >98% |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is employed to determine the purity and yield of the intermediates and final product, ensuring values above 98% are achieved.

- Crystallization: The final product is often crystallized from suitable solvents at controlled temperatures (e.g., 10 °C) to enhance purity.

- Filtration and Drying: Post-reaction mixtures are filtered to remove inorganic salts (e.g., NaCl), and the solids are dried under controlled conditions.

Research Findings and Notes

- The preparation methods emphasize the importance of controlling reaction temperature and time to prevent side reactions and degradation.

- The use of concentrated sulfuric acid as a catalyst/dehydrating agent is common in related chlorophenoxy compound preparations but may be less relevant in the amination step.

- Crown ethers and phase-transfer catalysts have been reported to improve yields in related chlorophenoxy syntheses by enhancing nucleophilic substitution efficiency.

- While direct literature specifically detailing the synthesis of 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine is limited, the synthetic principles are well-established in chlorophenoxy ether and amine chemistry.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Outcome |

|---|---|---|---|

| Formation of 3,4-dichlorophenoxy ether | 3,4-Dichlorophenol, 2-chloroethyl chloride, base | 80–120 °C, 3–5 hours | 3,4-Dichlorophenoxy chloroethyl ether, high yield |

| Amination to N,N-diethylethanamine | 3,4-Dichlorophenoxy chloroethyl ether, diethylamine | Reflux in polar aprotic solvent, several hours | 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, >90% yield |

Q & A

Q. Purity optimization :

- Use anhydrous solvents to avoid side reactions.

- Monitor reaction progress with TLC (R ~0.5 in ethyl acetate/hexane 3:7).

- Final recrystallization in ethanol yields >98% purity (melting point 89–91°C) .

Intermediate: How can DCPTA be quantified in plant tissue matrices, and what are common interferences?

Answer:

Method : LC-MS/MS with MRM transitions (m/z 263 → 154 for quantification; 263 → 126 for confirmation).

Sample preparation :

- Homogenize tissue in methanol:water (7:3).

- Cleanup via SPE (C18 cartridges).

Q. Interferences :

- Chlorophyll derivatives: Mitigate with alkaline washing.

- Co-eluting phenoxy analogs: Resolve using gradient elution (0.1% formic acid in acetonitrile/water) .

Advanced: What molecular mechanisms underlie DCPTA’s role as a plant growth regulator?

Answer:

DCPTA enhances photosynthetic efficiency by:

- Upregulating RUBISCO : Increases CO fixation in C3 plants (e.g., Arabidopsis).

- Modulating phytohormones : Elevates auxin biosynthesis in meristems (validate via ELISA for IAA).

Q. Experimental validation :

- Use mutant lines lacking auxin transporters (e.g., pin1) to isolate DCPTA’s target pathways.

- Transcriptomic analysis (RNA-seq) under DCPTA treatment identifies differentially expressed genes (e.g., PsbA, RbcL) .

Advanced: How to resolve contradictions in reported efficacy of DCPTA across plant species?

Answer:

Discrepancies arise from species-specific uptake and metabolic rates. Design experiments to:

Vary application timing : Pre-flowering vs. post-flowering stages.

Optimize concentration : Dose-response curves (0.1–10 µM) in hydroponic systems.

Monitor metabolites : LC-MS profiling of DCPTA and its glycosylated derivatives in xylem sap .

Advanced: What strategies mitigate phytotoxicity when combining DCPTA with herbicides?

Answer:

Compatibility testing :

- Screen herbicides (e.g., glyphosate) with DCPTA using in vitro enzyme assays (e.g., EPSP synthase inhibition).

- Formulation adjustments : Add surfactants (e.g., Tween-20) to reduce membrane damage.

Q. Field validation :

Advanced: How does DCPTA influence gene expression profiles in drought-stressed plants?

Answer:

Experimental workflow :

Induce drought stress in Zea mays (20% PEG-6000).

Apply DCPTA (1 µM) and perform RNA-seq at 0, 6, 24 h.

Validate candidate genes (e.g., DREB2A, NCED3) via qRT-PCR.

Q. Key findings :

Advanced: What computational models predict DCPTA’s environmental persistence?

Answer:

Use EPI Suite :

- Biodegradation : BIOWIN3 predicts “low” (score 0.3).

- Photolysis : Half-life ~14 days (UV irradiation at 300 nm).

Q. Field validation :

Advanced: How to design structure-activity relationship (SAR) studies for DCPTA analogs?

Answer:

SAR parameters :

- Phenoxy substituents : Compare 3,4-diCl vs. 4-F (synthesize via Ullmann coupling).

- Amino group variants : Replace diethyl with pyrrolidine (assess logD changes).

Q. Biological testing :

- Use Lemna minor growth assays to rank analogs by efficacy .

Advanced: What analytical challenges arise in studying DCPTA-protein interactions?

Answer:

Challenges :

- Low binding affinity ( ~10 M): Use SPR with amine-coupled chips.

- Non-specific adsorption: Block with BSA (1% in running buffer).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.